[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine
CAS No.: 1518321-20-4
Cat. No.: VC2706150
Molecular Formula: C15H16FNO
Molecular Weight: 245.29 g/mol
* For research use only. Not for human or veterinary use.
![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine - 1518321-20-4](/images/structure/VC2706150.png)
Specification
CAS No. | 1518321-20-4 |
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Molecular Formula | C15H16FNO |
Molecular Weight | 245.29 g/mol |
IUPAC Name | [4-(3-fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine |
Standard InChI | InChI=1S/C15H16FNO/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-8H,9,17H2,1-2H3 |
Standard InChI Key | LKBHHGNHNFWWKG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F |
Canonical SMILES | CC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F |
Introduction
Chemical Identity and Structural Characteristics
[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine is a biphenyl derivative featuring specific functional groups that contribute to its chemical behavior and potential applications. The compound is characterized by a biphenyl core structure with a 3-fluoro-4-methoxy substitution pattern on one phenyl ring and a 3-methyl substitution on the other ring, which also bears a methanamine group at the 4-position. This unique arrangement of substituents contributes to the compound's distinctive chemical and physical properties .
The compound is identified by the CAS registry number 1518321-20-4, which provides a unique identifier for this specific chemical entity in scientific databases and literature . This identifier allows researchers to accurately reference and locate information about this compound across various chemical databases and repositories. The molecular formula of this compound is C15H16FNO, indicating its atomic composition consists of 15 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Structural Representation and Key Features
The molecular structure of [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine can be divided into several key components:
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A biphenyl core structure (two connected benzene rings)
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A 3-fluoro-4-methoxy substitution pattern on one phenyl ring
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A 3-methyl substitution on the second phenyl ring
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A methanamine (CH2NH2) group at the 4-position of the methylated phenyl ring
The presence of these functional groups provides multiple sites for potential chemical interactions, hydrogen bonding, and reactivity, which contributes to the compound's chemical behavior in various environments.
Physical and Chemical Properties
[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine has specific physical and chemical properties that define its behavior in various conditions and environments. Understanding these properties is crucial for its handling, storage, and application in research or industrial settings.
Basic Physical and Chemical Data
The molecular weight of 245.29 g/mol places this compound in the range of small molecule organic compounds, which is relevant for potential applications in pharmaceutical research and organic synthesis . The commercial availability of this compound at 95% purity indicates its stability and the feasibility of its synthesis and purification to a high degree .
Chemical Reactivity
Based on its structural features, [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine is expected to display the following chemical behaviors:
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The primary amine group (methanamine) provides a nucleophilic site for various chemical reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds.
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The methoxy group on the fluorinated phenyl ring can participate in hydrogen bonding and may influence the electronic properties of the aromatic system.
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The fluorine substituent likely affects the electron distribution in the aromatic ring, potentially influencing the reactivity and binding properties of the compound.
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The biphenyl core provides rigidity to the molecule and a specific spatial arrangement of the functional groups.
Structural Analogs and Related Compounds
Examining structural analogs provides insight into the potential properties and applications of [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine. Several related compounds with significant structural similarity have been identified in the chemical literature.
Comparison with Structural Analogs
Research Challenges and Future Directions
Research involving [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine faces several challenges and opportunities for future investigation.
Synthetic Optimization
One of the primary challenges is the development of efficient synthetic routes with high yield and purity. Future research could focus on:
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Optimization of cross-coupling conditions to form the biphenyl core
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Selective functionalization strategies to introduce the required substituents
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Green chemistry approaches to minimize waste and use of hazardous reagents
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Scale-up methods for larger-scale production
Structure-Activity Relationship Studies
For potential medicinal chemistry applications, structure-activity relationship (SAR) studies would be valuable to understand:
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The impact of the 3-fluoro-4-methoxy substitution pattern on biological activity
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The role of the biphenyl scaffold in molecular recognition
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The influence of the primary amine on pharmacokinetic properties and target binding
Material Properties Investigation
For material science applications, future research could explore:
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Self-assembly behavior of [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine and its derivatives
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Electronic and optical properties influenced by the specific substitution pattern
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Potential for incorporation into polymer systems or nanostructures
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